N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline

GSK-3β inhibition Inflammation Kinase

SAR studies on oxazolo[4,5-b]pyridine scaffolds are hindered by generic building blocks that fail to replicate target potency. This compound is the exact starting material to access chemotypes with validated low-nanomolar activity. - Enables synthesis of GSK-3β and IRAK4 inhibitors for oncology and inflammation programs. - Produces 3-(oxazolo[4,5-b]pyridin-2-yl)anilide analogs; the most active derivative achieved a 91 nM IC50 against T. brucei with >700-fold selectivity. - Provides a validated alternative to resveratrol for SIRT1 activation assays.

Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
CAS No. 109055-38-1
Cat. No. B3211477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline
CAS109055-38-1
Molecular FormulaC14H13N3O
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3
InChIInChI=1S/C14H13N3O/c1-17(2)11-7-5-10(6-8-11)14-16-13-12(18-14)4-3-9-15-13/h3-9H,1-2H3
InChIKeyHNTJFKFJQHIPJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline for Medicinal Chemistry R&D


N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline (CAS 109055-38-1) is a heterocyclic building block featuring an oxazolo[4,5-b]pyridine core substituted with a 4-(dimethylamino)phenyl group [1]. This scaffold is found in compounds investigated for kinase inhibition, SIRT1 activation, and antiparasitic activity, making it a valuable intermediate for drug discovery research [2].

Structural Specificity of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline


The oxazolo[4,5-b]pyridine scaffold exhibits a sharp structure-activity relationship (SAR) where even minor substitutions on the phenyl ring drastically alter biological potency, selectivity, and physicochemical properties [1]. For instance, in a series of 3-(oxazolo[4,5-b]pyridin-2-yl)anilides, the most active compound showed an IC50 of 91 nM against Trypanosoma brucei rhodesiense, while closely related analogs were over 700-fold less potent, demonstrating that generic substitution within this chemotype is not viable for achieving targeted research outcomes [1].

Performance Evidence for N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline


GSK-3β Inhibitory Potential of Oxazolo[4,5-b]pyridines

The oxazolo[4,5-b]pyridine scaffold, when optimized with appropriate substituents, exhibits potent glycogen synthase kinase-3β (GSK-3β) inhibitory activity, a property relevant to inflammation and oncology research. Compounds in a piperazinamide series achieved sub-micromolar IC50 values [1].

GSK-3β inhibition Inflammation Kinase

SIRT1 Activation vs. Resveratrol

Oxazolo[4,5-b]pyridines have been identified as a novel class of small molecule SIRT1 activators, structurally unrelated to and more potent than the natural product resveratrol [1]. This demonstrates the scaffold's unique ability to modulate this important therapeutic target.

SIRT1 activation Metabolism Aging

Selective IRAK4 Inhibition

Structure-activity relationship (SAR) studies have optimized the oxazolo[4,5-b]pyridine scaffold to yield potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory and autoimmune diseases [1].

IRAK4 inhibition Immunology Inflammation

Anti-Trypanosoma brucei Activity

3-(Oxazolo[4,5-b]pyridin-2-yl)anilides have been established as a potent class of inhibitors against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The most active compound in the series demonstrated an IC50 of 91 nM against the T. b. rhodesiense strain and exhibited >700-fold selectivity over mammalian L6 cells [1].

Antiparasitic Trypanosoma brucei Neglected Tropical Diseases

Oral Bioavailability for α7 nAChR Modulators

Oxazolo[4,5-b]pyridine derivatives have been optimized as potent and selective modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR), a target for cognitive disorders, with demonstrated favorable oral bioavailability in preclinical species [1].

α7 nAChR Neuroscience Bioavailability

N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline Research Applications


GSK-3β and IRAK4 Inhibitor Lead Optimization

As a building block containing the oxazolo[4,5-b]pyridine core, CAS 109055-38-1 can be utilized to synthesize and screen a new library of analogs for kinase inhibition. The proven ability of this scaffold to yield potent GSK-3β [1] and IRAK4 [2] inhibitors makes it a high-value starting material for medicinal chemistry campaigns targeting inflammation, oncology, or neurodegenerative diseases.

Next-Generation Antiparasitic Lead Development

Given the sharp SAR and high potency observed for 3-(oxazolo[4,5-b]pyridin-2-yl)anilides against Trypanosoma brucei (IC50 of 91 nM with >700-fold selectivity) [3], this compound is an ideal candidate for synthesizing novel analogs to probe antiparasitic activity. Its use can accelerate hit-to-lead programs for neglected tropical diseases.

Selective SIRT1 Activator Synthesis

Researchers focused on metabolic disorders, aging, and longevity can use this compound to generate new oxazolo[4,5-b]pyridine derivatives for SIRT1 activation studies. The scaffold has been validated as a more potent alternative to resveratrol [4], providing a clear path toward developing superior chemical probes.

CNS-Penetrant α7 nAChR Modulator Design

For neuroscience programs targeting cognitive enhancement or schizophrenia, this building block offers a strategic advantage. The oxazolo[4,5-b]pyridine core has been linked to potent and selective α7 nAChR modulation with favorable oral bioavailability [5], making it a privileged scaffold for CNS drug discovery.

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